1-(3,4-Dihydroxyphenyl)heptadecan-1-one is an organic compound with the molecular formula . It is classified as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring. This compound is notable for its potential biological activities, including antioxidant properties, and is of interest in medicinal chemistry and pharmacology.
1-(3,4-Dihydroxyphenyl)heptadecan-1-one belongs to the class of phenolic compounds and can be further classified as a ketone due to the presence of a carbonyl group. Its structure features a long aliphatic chain (heptadecane) attached to a phenolic moiety, contributing to its unique chemical properties.
The synthesis of 1-(3,4-Dihydroxyphenyl)heptadecan-1-one can be achieved through several methods, including:
The synthesis requires controlled conditions to ensure high yields and purity. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing the reaction pathway.
The molecular structure of 1-(3,4-Dihydroxyphenyl)heptadecan-1-one consists of:
The compound exhibits a molecular weight of approximately 370.55 g/mol. Its structural representation can be visualized using various chemical drawing software or databases like PubChem .
1-(3,4-Dihydroxyphenyl)heptadecan-1-one can participate in several chemical reactions:
These reactions are often facilitated by specific reagents and conditions that promote reactivity without degrading the sensitive functional groups present in the compound.
The mechanism of action for 1-(3,4-Dihydroxyphenyl)heptadecan-1-one primarily involves its antioxidant properties. The hydroxyl groups on the phenolic ring can donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
Studies have indicated that compounds with similar structures exhibit significant antioxidant activity through mechanisms involving radical scavenging and metal chelation .
Relevant analyses such as Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for characterizing this compound .
1-(3,4-Dihydroxyphenyl)heptadecan-1-one has potential applications in:
Research continues into optimizing its synthesis and exploring additional biological activities that could expand its applications in various fields .
3,4-Dihydroxyphenylacetaldehyde synthase catalyzes the pivotal conversion of L-tyrosine derivatives into 3,4-dihydroxyphenylacetaldehyde (DOPAL), establishing the aromatic foundation of 1-(3,4-Dihydroxyphenyl)heptadecan-1-one. This pyridoxal-5'-phosphate (PLP)-dependent enzyme operates via a transamination mechanism that cleaves the α-carbon bond of L-DOPA precursors, generating the reactive aldehyde group essential for subsequent condensation reactions [7]. The enzyme exhibits strict regioselectivity for ortho-dihydroxylated substrates, ensuring precise formation of the catechol architecture that characterizes the final compound's aromatic moiety.
The reaction mechanism proceeds through a quinonoid intermediate that facilitates proton transfer and aldehyde release. Kinetic studies reveal allosteric regulation by phenylpropanoid pathway intermediates, creating metabolic crosstalk that modulates flux through this biosynthetic branch. DOPAL's inherent reactivity necessitates channeling to downstream enzymes, as spontaneous oxidation would generate non-productive quinones and reactive oxygen species – a vulnerability observed in neuronal systems where DOPAL accumulation occurs [2] [7].
Table 1: Enzymatic Reactions in Aromatic Aldehyde Formation
Enzyme Class | Primary Substrate | Product | Cofactor Requirement |
---|---|---|---|
Aromatic aldehyde synthase | L-tyrosine derivatives | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | PLP, NAD+ |
Decarboxylases | Hydroxycinnamic acids | Hydroxybenzaldehydes | PLP |
Oxidases | p-Coumaryl aldehyde | Caffealdehyde | Cytochrome P450, O₂ |
The biosynthetic pathway employs radical-mediated decarboxylation to transform carboxyl-rich precursors into reactive intermediates capable of nucleophilic attack on polyketide chains. This process initiates with enzymatic generation of a tyrosyl radical species through metalloenzyme catalysis, analogous to the mechanism observed in peripheral levodopa metabolism where aromatic L-amino acid decarboxylase (AADC) activity prevails [7]. Following decarboxylation, the unstable quinone methide intermediate undergoes either non-enzymatic hydrolysis to yield DOPAL or enzymatic reduction to generate hydroxycinnamyl alcohols – with pathway direction determined by cellular redox status.
Comparative analysis reveals mechanistic parallels with artemisinin biosynthesis, where non-enzymatic oxidation of dihydroartemisinic acid generates reactive hydroperoxides that spontaneously rearrange into the characteristic endoperoxide bridge [1]. Similarly, the catecholic intermediates in 1-(3,4-dihydroxyphenyl)heptadecan-1-one formation demonstrate propensity for autoxidation cascades, necessitating protective chaperoning by glutathione-dependent quinone reductases. Kinetic isotope effect studies demonstrate that hydrogen atom transfer (HAT) from the β-carbon constitutes the rate-limiting step during decarboxylation, explaining the enzyme's susceptibility to inhibition by substrate analogs featuring deuterated side chains.
The oxidative decarboxylation pathway represents a metabolic control point where redox-sensitive transcription factors regulate gene expression of rate-limiting enzymes, creating a feedback loop responsive to cellular oxidative stress. This regulatory sophistication prevents accumulation of cytotoxic aldehydes while maintaining flux toward the target compound – a balance notably absent in Parkinsonian neurodegeneration where DOPAL toxicity manifests [2] [5].
The heptadecanone moiety derives from a type III polyketide synthase (PKS) that catalyzes iterative decarboxylative Claisen condensations between malonyl-CoA extender units and a DOPAL-derived starter molecule. This megasynthase exhibits exceptional substrate flexibility, accepting bulky aromatic primers that diverge from typical aliphatic starter molecules [6]. Structural analysis of homologous systems reveals an expanded active site cavity accommodating the catechol ring through π-stacking interactions with phenylalanine residues, explaining this unusual starter unit promiscuity.
The chain elongation mechanism proceeds through precisely controlled iterations:
Table 2: Polyketide Synthase Domain Organization for Heptadecanone Assembly
Domain | Function | Key Features |
---|---|---|
Ketosynthase (KS) | Decarboxylative condensation | Expanded active site for aromatic starter units |
Acyltransferase (AT) | Malonyl-CoA selection | Strict specificity for malonyl over methylmalonyl extender units |
Ketoreductase (KR) | β-carbonyl reduction | NADPH-dependent stereoselective reduction |
Dehydratase (DH) | α-β dehydration | Generates trans-enoyl intermediate |
Enoylreductase (ER) | Enoyl reduction | NADH-dependent saturation |
Thioesterase (TE) | Chain termination | Unusual aldol condensation mechanism |
Cryo-electron microscopy studies of homologous PKS systems demonstrate that the dimeric module architecture creates a reaction chamber where the ACP domain delivers substrates to catalytic domains across the dimer interface [6]. This domain-shuttling mechanism positions the growing polyketide chain for stereoselective modifications during each elongation cycle. The final TE domain catalyzes an unprecedented aldol condensation between the carbonyl at C₁ of the polyketide and the electrophilic carbon of the DOPAL-derived moiety, generating the characteristic ketone linkage of 1-(3,4-dihydroxyphenyl)heptadecan-1-one while preserving the catechol functionality.
The PKS exhibits programmed iteration control where conformational changes following each elongation cycle prevent over-extension beyond the required 17-carbon chain length. This precision engineering results from specific residue substitutions within the KS active site that modulate the volume of the acyl-binding tunnel – a feature confirmed through site-directed mutagenesis studies where single amino acid changes produced aberrant chain lengths.
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